
(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol is a chemical compound with a unique structure that includes an azido group and a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol typically involves multiple steps, starting from commercially available precursors. One common method involves the azidation of a suitable precursor, followed by reduction and cyclization reactions to form the tetrahydronaphthalene core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These interactions can modulate biological pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
51927-60-7 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol |
InChI |
InChI=1S/C10H11N3O2/c11-13-12-8-4-6-2-1-3-9(14)7(6)5-10(8)15/h1-3,8,10,14-15H,4-5H2/t8-,10-/m1/s1 |
InChI Key |
HYHTWQPGBULARG-PSASIEDQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CC2=C1C=CC=C2O)O)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(CC2=C1C=CC=C2O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


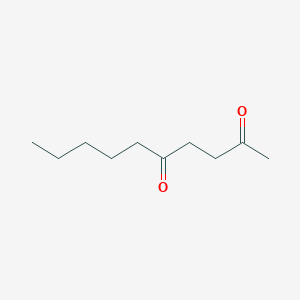
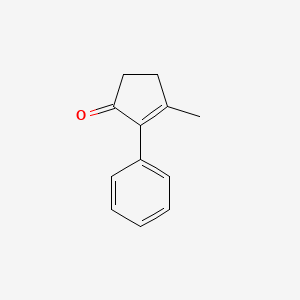

![1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea](/img/structure/B14649740.png)
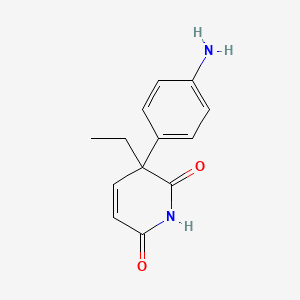
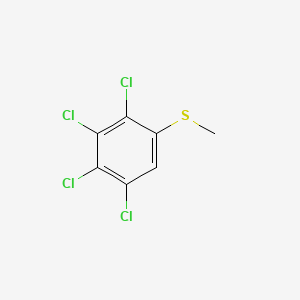
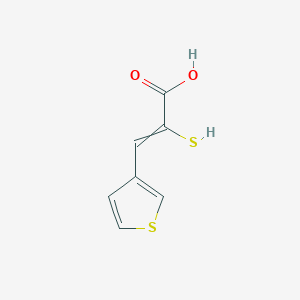


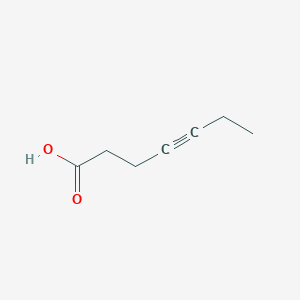
![Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-](/img/structure/B14649777.png)



